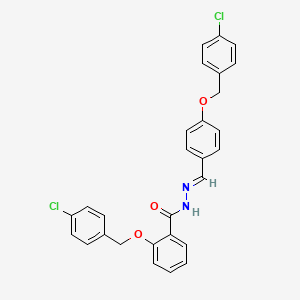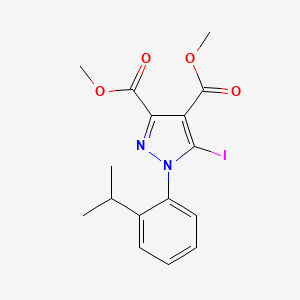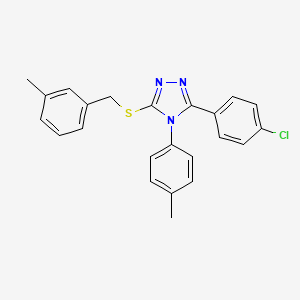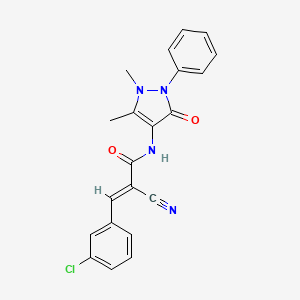![molecular formula C20H15N3O2S3 B12028915 2-[(1-Naphthylmethyl)sulfanyl]-5-[(4-nitrobenzyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B12028915.png)
2-[(1-Naphthylmethyl)sulfanyl]-5-[(4-nitrobenzyl)sulfanyl]-1,3,4-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1-ナフチルメチル)スルファニル]-5-[(4-ニトロベンジル)スルファニル]-1,3,4-チアゾールは、チアゾール類に属する合成有機化合物です。チアゾール類は、五員環中に硫黄原子と窒素原子を含む複素環式化合物です。この特定の化合物は、チアゾール環に結合したナフチルメチルとニトロベンジルスルファニル基の存在を特徴としており、独特の化学的および生物学的特性を付与しています。
2. 製法
合成ルートと反応条件
2-[(1-ナフチルメチル)スルファニル]-5-[(4-ニトロベンジル)スルファニル]-1,3,4-チアゾールの合成は、通常、以下の手順を伴います。
チアゾール環の形成: チアゾール環は、チオセミカルバジドと二硫化炭素を塩基性条件下で環化させることで合成できます。
スルファニル基の導入: ナフチルメチルとニトロベンジルスルファニル基は、求核置換反応を介して導入されます。これは、チアゾール環をナフチルメチルクロリドと4-ニトロベンジルクロリドと、水素化ナトリウムや炭酸カリウムなどの塩基の存在下で反応させることを伴います。
工業的製造方法
この化合物の工業的製造は、同様の合成ルートに従いますが、より大規模に行われ、一貫した品質と収率を確保するためにバッチ式または連続フロー反応器を使用します。温度、圧力、溶媒の選択などの反応条件は、スケーラビリティとコスト効率を最適化するために調整されます。
3. 化学反応解析
反応の種類
2-[(1-ナフチルメチル)スルファニル]-5-[(4-ニトロベンジル)スルファニル]-1,3,4-チアゾールは、以下のものを含むさまざまな化学反応を起こす可能性があります。
酸化: スルファニル基は、過酸化水素やm-クロロ過安息香酸などの酸化剤を使用してスルホキシドまたはスルホンに酸化できます。
還元: ニトロ基は、パラジウム触媒存在下での水素ガスや亜ジチオン酸ナトリウムなどの還元剤を使用してアミノ基に還元できます。
置換: この化合物は、求核置換反応に参加することができ、スルファニル基は他の求核剤と置き換えられます。
一般的な試薬と条件
酸化: 過酸化水素、m-クロロ過安息香酸、酢酸を溶媒とする。
還元: パラジウム触媒を用いた水素ガス、水溶液中の亜ジチオン酸ナトリウム。
置換: 水素化ナトリウム、炭酸カリウム、さまざまな求核剤。
主な生成物
酸化: スルホキシド、スルホン。
還元: アミノ誘導体。
置換: スルファニル基をさまざまな求核剤で置換した化合物。
4. 科学研究への応用
2-[(1-ナフチルメチル)スルファニル]-5-[(4-ニトロベンジル)スルファニル]-1,3,4-チアゾールは、科学研究においていくつかの用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用され、特に新素材や触媒の開発において使用されています。
生物学: 細菌細胞壁を破壊する能力のために、抗菌剤としての可能性が調査されています。
医学: 癌細胞のアポトーシスを誘導できるため、抗癌剤としての可能性が探求されています。
工業: 安定した発色団構造のために、染料や顔料の開発に使用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Naphthylmethyl)sulfanyl]-5-[(4-nitrobenzyl)sulfanyl]-1,3,4-thiadiazole typically involves the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of thiosemicarbazide with carbon disulfide under basic conditions.
Introduction of Sulfanyl Groups: The naphthylmethyl and nitrobenzyl sulfanyl groups are introduced via nucleophilic substitution reactions. This involves the reaction of the thiadiazole ring with naphthylmethyl chloride and 4-nitrobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, would be optimized for scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
2-[(1-Naphthylmethyl)sulfanyl]-5-[(4-nitrobenzyl)sulfanyl]-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Hydrogen gas with palladium catalyst, sodium dithionite in aqueous solution.
Substitution: Sodium hydride, potassium carbonate, various nucleophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Compounds with different nucleophiles replacing the sulfanyl groups.
科学的研究の応用
2-[(1-Naphthylmethyl)sulfanyl]-5-[(4-nitrobenzyl)sulfanyl]-1,3,4-thiadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its anticancer properties, as it can induce apoptosis in cancer cells.
Industry: Utilized in the development of dyes and pigments due to its stable chromophore structure.
作用機序
2-[(1-ナフチルメチル)スルファニル]-5-[(4-ニトロベンジル)スルファニル]-1,3,4-チアゾールの作用機序は、その用途に応じて異なります。
抗菌活性: この化合物は、プロセスに関与する主要な酵素を阻害することにより、細菌の細胞壁合成を阻害します。
抗癌活性: カスパースを活性化し、ミトコンドリア機能を阻害することにより、癌細胞のアポトーシスを誘導します。
触媒活性: 化学反応、多くの場合電子移動プロセスに関与する反応性表面を提供することにより、触媒として機能します。
6. 類似化合物の比較
類似化合物
- 2-[(1-ナフチルメチル)スルファニル]-5-[(4-クロロベンジル)スルファニル]-1,3,4-チアゾール
- 2-[(1-ナフチルメチル)スルファニル]-5-[(2,4-ジクロロベンジル)スルファニル]-1,3,4-チアゾール
- 2-[(1-ナフチルメチル)スルファニル]-5-[(3,4-ジクロロベンジル)スルファニル]-1,3,4-チアゾール
独自性
2-[(1-ナフチルメチル)スルファニル]-5-[(4-ニトロベンジル)スルファニル]-1,3,4-チアゾールは、ナフチルメチル基とニトロベンジル基の両方が存在することによって独自です。これらは、異なる置換基を持つ類似の化合物と比較して、その反応性と潜在的な生物活性を高める、異なる電子的および立体的な特性を付与します。
この化合物のユニークな構造は、さまざまな科学分野におけるさらなる研究開発のための貴重な候補となっています。
類似化合物との比較
Similar Compounds
- 2-[(1-Naphthylmethyl)sulfanyl]-5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazole
- 2-[(1-Naphthylmethyl)sulfanyl]-5-[(2,4-dichlorobenzyl)sulfanyl]-1,3,4-thiadiazole
- 2-[(1-Naphthylmethyl)sulfanyl]-5-[(3,4-dichlorobenzyl)sulfanyl]-1,3,4-thiadiazole
Uniqueness
2-[(1-Naphthylmethyl)sulfanyl]-5-[(4-nitrobenzyl)sulfanyl]-1,3,4-thiadiazole is unique due to the presence of both naphthylmethyl and nitrobenzyl groups, which confer distinct electronic and steric properties. These groups enhance its reactivity and potential biological activity compared to similar compounds with different substituents.
This compound’s unique structure makes it a valuable candidate for further research and development in various scientific fields.
特性
分子式 |
C20H15N3O2S3 |
|---|---|
分子量 |
425.6 g/mol |
IUPAC名 |
2-(naphthalen-1-ylmethylsulfanyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C20H15N3O2S3/c24-23(25)17-10-8-14(9-11-17)12-26-19-21-22-20(28-19)27-13-16-6-3-5-15-4-1-2-7-18(15)16/h1-11H,12-13H2 |
InChIキー |
HHUWVJBQAMSURG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2CSC3=NN=C(S3)SCC4=CC=C(C=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(4-Bromophenyl)-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12028846.png)




![3-(4-bromophenyl)-2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12028897.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-ethoxyphenyl)ethanone](/img/structure/B12028902.png)


![7-(2-fluorophenyl)-6-(4-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12028911.png)
![2-({4-allyl-5-[(3-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B12028918.png)
![3-(4-chlorophenyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12028923.png)

